2,2'-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
Overview
Description
2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] is an organic compound with the molecular formula C29H40O2 and a molecular weight of 420.6267 g/mol . It is also known by other names such as Bis(2-hydroxy-5-methyl-3-[1-methylcyclohexyl]phenyl)methane . This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and lubricants .
Scientific Research Applications
2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] has several scientific research applications:
Safety and Hazards
This compound can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Preparation Methods
The synthesis of 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] typically involves the condensation of 2-hydroxy-5-methyl-3-(1-methylcyclohexyl)benzaldehyde with formaldehyde under acidic or basic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two aromatic rings . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The antioxidant effect of 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them . This prevents the free radicals from causing oxidative damage to other molecules . The compound’s molecular targets include reactive oxygen species and other free radicals, and its pathways involve the stabilization of these reactive species through hydrogen donation .
Comparison with Similar Compounds
Similar compounds to 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] include:
2,2’-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]: This compound has similar antioxidant properties but differs in the position of the methyl groups on the aromatic rings.
Bis(2-hydroxy-5-methyl-3-[1-methylcyclohexyl]phenyl)methane: Another similar compound with slight variations in the substituents on the aromatic rings.
The uniqueness of 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol] lies in its specific structure, which provides optimal antioxidant properties and stability in various applications .
Properties
IUPAC Name |
2-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]-4-methyl-6-(1-methylcyclohexyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40O2/c1-20-15-22(26(30)24(17-20)28(3)11-7-5-8-12-28)19-23-16-21(2)18-25(27(23)31)29(4)13-9-6-10-14-29/h15-18,30-31H,5-14,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXLONCQBNATSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CC3=C(C(=CC(=C3)C)C4(CCCCC4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052517 | |
Record name | 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream-colored powder; [MSDSonline] | |
Record name | 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6623 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
77-62-3 | |
Record name | Permanax | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Methylenebis(4-methyl-6-(1-methylcyclohexyl)phenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,2'-methylenebis[4-methyl-6-(1-methylcyclohexyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Methanediylbis[4-methyl-6-(1-methylcyclohexyl)phenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-methylenebis[6-(1-methylcyclohexyl)-p-cresol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-METHYLENEBIS(6-(1-METHYLCYCLOHEXYL)-P-CRESOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TIR91VDI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2'-METHYLENEBIS(4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5215 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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